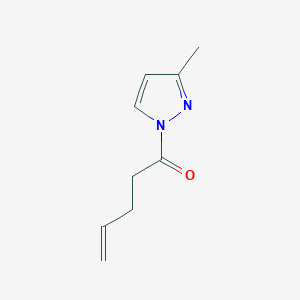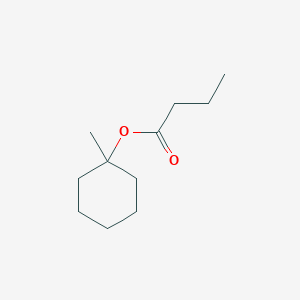![molecular formula C23H44O4 B14432185 12-[(Oxan-2-yl)oxy]octadecanoic acid CAS No. 79967-16-1](/img/structure/B14432185.png)
12-[(Oxan-2-yl)oxy]octadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-[(Oxan-2-yl)oxy]octadecanoic acid: is a synthetic compound with a unique structure that includes an oxane ring attached to an octadecanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-[(Oxan-2-yl)oxy]octadecanoic acid typically involves the esterification of octadecanoic acid with an oxane derivative. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and heating to facilitate the esterification process. The reaction can be represented as follows:
Octadecanoic acid+Oxane derivative→12-[(Oxan-2-yl)oxy]octadecanoic acid+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the consistent production of the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: 12-[(Oxan-2-yl)oxy]octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The oxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Formation of oxo-octadecanoic acid derivatives.
Reduction: Formation of 12-[(Oxan-2-yl)oxy]octadecanol.
Substitution: Formation of substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 12-[(Oxan-2-yl)oxy]octadecanoic acid is used as a precursor in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-[(Oxan-2-yl)oxy]octadecanoic acid involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The oxane ring and ester group play crucial roles in modulating the compound’s activity and binding affinity to these targets. The pathways involved may include the inhibition of certain enzymes or the activation of signaling cascades that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
12-Oxo-octadecanoic acid: Shares a similar octadecanoic acid backbone but lacks the oxane ring.
Methyl 12-oxostearate: A methyl ester derivative with similar chemical properties.
12-Hydroxy-octadecanoic acid: Contains a hydroxyl group instead of an oxane ring.
Uniqueness: 12-[(Oxan-2-yl)oxy]octadecanoic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other octadecanoic acid derivatives and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
79967-16-1 |
|---|---|
Molekularformel |
C23H44O4 |
Molekulargewicht |
384.6 g/mol |
IUPAC-Name |
12-(oxan-2-yloxy)octadecanoic acid |
InChI |
InChI=1S/C23H44O4/c1-2-3-4-11-16-21(27-23-19-14-15-20-26-23)17-12-9-7-5-6-8-10-13-18-22(24)25/h21,23H,2-20H2,1H3,(H,24,25) |
InChI-Schlüssel |
JWOBFDOHCUOQSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
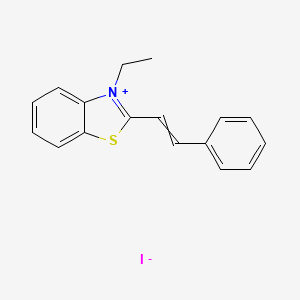
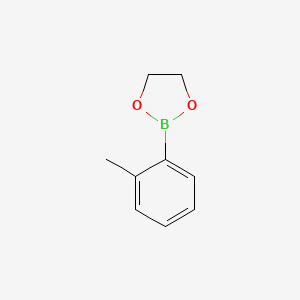
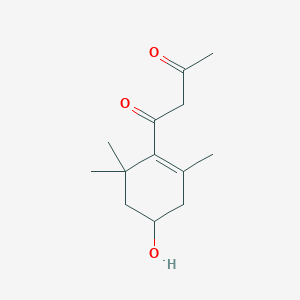
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
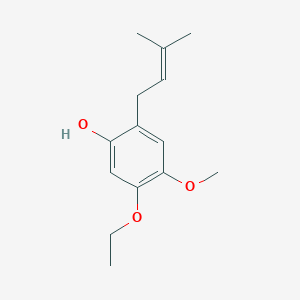
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
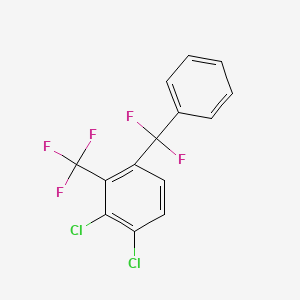

![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
